molecular formula C6H7ClN4 B14117230 N'-amino-4-chloropyridine-2-carboximidamide

N'-amino-4-chloropyridine-2-carboximidamide

Cat. No.: B14117230
M. Wt: 170.60 g/mol
InChI Key: SBHVCNJYBNOYDE-UHFFFAOYSA-N
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Description

N’-amino-4-chloropyridine-2-carboximidamide is a chemical compound with the molecular formula C6H7ClN4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a chloro group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-amino-4-chloropyridine-2-carboximidamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:

4-chloropyridine-2-carboxylic acid+hydrazine hydrateN’-amino-4-chloropyridine-2-carboximidamide\text{4-chloropyridine-2-carboxylic acid} + \text{hydrazine hydrate} \rightarrow \text{N'-amino-4-chloropyridine-2-carboximidamide} 4-chloropyridine-2-carboxylic acid+hydrazine hydrate→N’-amino-4-chloropyridine-2-carboximidamide

Industrial Production Methods

In an industrial setting, the production of N’-amino-4-chloropyridine-2-carboximidamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N’-amino-4-chloropyridine-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N’-amino-4-chloropyridine-2-carboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-amino-4-chloropyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-amino-2-chloropyridine-4-carboximidamide
  • 4-chloropyridine-2-carboximidamide
  • 2-amino-4-chloropyridine

Uniqueness

N’-amino-4-chloropyridine-2-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C6H7ClN4

Molecular Weight

170.60 g/mol

IUPAC Name

N'-amino-4-chloropyridine-2-carboximidamide

InChI

InChI=1S/C6H7ClN4/c7-4-1-2-10-5(3-4)6(8)11-9/h1-3H,9H2,(H2,8,11)

InChI Key

SBHVCNJYBNOYDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)C(=NN)N

Origin of Product

United States

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